2-Chloro-5-fluoro-4-methylquinazoline
Description
Contextualization within the Quinazoline (B50416) Heterocycle Landscape
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. mdpi.com Quinazolines are bicyclic heterocyclic aromatic compounds, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The versatility of the quinazoline ring system, which allows for substitutions at various positions, has made it a focal point for the development of therapeutic agents. nih.govnih.gov
Within this landscape, halogenated quinazolines, such as those containing chlorine and fluorine, are of particular interest. The introduction of halogen atoms can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The chloro group at the 2-position and the fluoro group at the 5-position of the quinazoline ring in 2-Chloro-5-fluoro-4-methylquinazoline are strategically placed to influence its reactivity and biological profile.
The 4-methyl group further differentiates the compound, contributing to its specific steric and electronic properties. This unique combination of substituents on the quinazoline core makes this compound a distinct and valuable intermediate in organic synthesis.
Rationale for Targeted Investigation of this compound
The focused investigation of this compound is driven by its potential as a precursor for the synthesis of highly functionalized quinazoline derivatives. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic substitution reactions. mdpi.com This allows for the introduction of a wide variety of functional groups, leading to the generation of diverse molecular libraries for drug discovery programs.
Specifically, the 2-chloroquinazoline (B1345744) moiety is a common feature in the design of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is a major focus of modern pharmaceutical research, and quinazoline-based compounds have emerged as a particularly successful class of these inhibitors. nih.gov
The presence of the fluorine atom at the 5-position is also significant. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability and improve the pharmacokinetic properties of drug candidates. The unique electronic properties of fluorine can also lead to stronger interactions with biological targets.
The targeted investigation of this compound is therefore a rational approach to accessing novel and potentially potent bioactive molecules. Its specific substitution pattern offers a unique starting point for the synthesis of compounds with tailored pharmacological profiles. Research in this area contributes to the broader understanding of structure-activity relationships within the quinazoline class and provides a platform for the development of new therapeutic agents.
Chemical Properties and Synthesis
The specific properties of this compound are detailed in the table below.
| Property | Value |
| Molecular Formula | C9H6ClFN2 |
| Molecular Weight | 196.61 g/mol |
| CAS Number | 1429782-22-8 |
Table 1: Chemical Properties of this compound nih.govbldpharm.com
The synthesis of related quinazoline compounds often involves cyclization and chlorination steps. For instance, the synthesis of 2,4-dichloroquinazolines can be achieved from anthranilic acid derivatives. google.com A general route to 2-chloromethyl-4(3H)-quinazolinones involves the reaction of o-anthranilic acids with chloroacetonitrile. mdpi.com While the direct synthesis of this compound is not detailed in the provided results, the synthesis of analogous compounds such as 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine involves cyclization of 2-amino-4-fluorobenzoic acid with urea (B33335), followed by chlorination. scispace.com
Reactivity and Applications
The reactivity of the 2-chloro position on the quinazoline ring is a key feature, enabling nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments, a common strategy in the synthesis of kinase inhibitors. mdpi.com The 4-aminoquinazoline scaffold, accessible from 2,4-dichloroquinazoline (B46505) precursors, is a well-established privileged structure in medicinal chemistry with applications in developing antitumor, antiviral, and anti-inflammatory agents. mdpi.com
While specific research on the direct applications of this compound is not extensively available, its structural similarity to known bioactive quinazolines suggests its primary utility as a building block for more complex molecules. For example, derivatives of 2-chloroquinazolines have been investigated as potential EGFR-TK inhibitors for anti-cancer applications. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClFN2 |
|---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-methylquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3 |
InChI Key |
ULQZDRTZMZEPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CC=C2F |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Chloro 5 Fluoro 4 Methylquinazoline
De Novo Synthesis Approaches to the 2-Chloro-5-fluoro-4-methylquinazoline Scaffold
De novo synthesis provides a powerful and flexible platform for constructing the quinazoline (B50416) core, allowing for the introduction of desired substituents at various positions by selecting appropriately functionalized starting materials. For this compound, this would involve precursors carrying the requisite fluoro and methyl groups on the aniline-derived portion of the molecule.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. nih.govfrontiersin.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them a cornerstone of modern medicinal and combinatorial chemistry. nih.govacs.org
One of the most prominent MCRs utilized for building heterocyclic scaffolds is the Ugi four-component reaction (Ugi-4CR). nih.govacs.org A general approach to quinazolinones using this method involves the reaction of an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. For the synthesis of a precursor to this compound, a potential pathway could involve an appropriately substituted 2-aminobenzonitrile (B23959) as the amine component, which upon cyclization would yield the quinazoline core.
Subsequent chemical modifications would be necessary to convert the resulting quinazolinone into the target 2-chloro derivative. This typically involves a chlorination step using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
| MCR Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
| Ugi-4CR / Annulation | 2-Cyanoanilines, Aldehydes, Isocyanides, Carboxylic Acids | Two-step: MCR followed by Pd-catalyzed annulation | Polycyclic Quinazolinones | nih.gov, acs.org |
| Carbonylative Coupling | Aryl Iodides, 2-Aminobenzamides, Carbonyl Source | Magnetic Pd Nanoparticle / K₂CO₃ | 2-Aryl Quinazolinones | frontiersin.org |
| One-Pot Three-Component | Aromatic Aldehydes, Isatoic Anhydride, Urea (B33335) | Sulfonic acid functionalized mesoporous silica | Dihydroquinazolinones | orgchemres.org |
An alternative de novo strategy involves the annulation of a benzene (B151609) ring onto a pre-existing pyrimidine (B1678525) moiety. This approach is less common than building the pyrimidine ring onto a benzene derivative but offers a unique synthetic pathway. Photochemical reactions, in particular, provide a means to achieve such transformations.
One documented method involves the 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system embedded within a larger molecule. beilstein-journals.org In this process, pyrimidines containing an allomaltol fragment undergo photochemical 6π-electrocyclization upon UV irradiation. This reaction forms an unstable intermediate which then, through a nih.govacs.org-H sigmatropic shift, leads to a dihydrobenzo[h]pyrano[2,3-f]quinazoline. beilstein-journals.org This transformation is energetically driven by the restoration of aromaticity in the benzene and pyrimidine rings. beilstein-journals.org While this specific example leads to a more complex polycyclic system, the underlying principle of photo-induced cyclization to form a benzene ring fused to a pyrimidine represents a viable, though specialized, synthetic tool.
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and selective methods for bond formation. Catalysts based on palladium, copper, rhodium, and iridium are instrumental in constructing the quinazoline skeleton through various mechanistic pathways, including cross-couplings, annulations, and dehydrogenative cyclizations. acs.org
Palladium catalysis is a powerful tool for C-C and C-N bond formation, making it highly suitable for quinazoline synthesis. nih.govacs.orgrsc.org These reactions can be used to either construct the quinazoline ring itself or to functionalize a pre-existing quinazoline core.
One strategy involves an MCR followed by a palladium-catalyzed annulation to form the quinazoline ring. nih.govacs.org For example, an intermediate formed from an Ugi reaction can undergo an intramolecular Pd-catalyzed cyclization to yield a quinazolinone. nih.gov
More commonly, palladium catalysts are used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to modify a pre-formed halo-quinazoline. nih.govmdpi.com For instance, 2,4-dichloroquinazolines can be selectively functionalized. The C-4 position is significantly more electrophilic and thus reacts first in Suzuki couplings, allowing for the sequential introduction of different aryl or alkyl groups. nih.gov This regioselectivity is crucial for creating specifically substituted quinazolines. A synthetic strategy for the target molecule could involve creating a 2,4-dichloro-5-fluoroquinazoline (B1452896) and then selectively reacting the C-4 position.
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
| Suzuki Cross-Coupling | 2,4,7-Trichloroquinazoline, Arylboronic Acids | Pd(PPh₃)₄ / Na₂CO₃ | Regioselective coupling at C-4, then C-2, then C-7 | nih.gov |
| Suzuki Cross-Coupling | Bromo-quinazolines, Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ / Na₂CO₃ | Synthesis of quinazolinyl-thiadiazole conjugates | mdpi.com |
| Annulation after MCR | Ugi-adduct (from 2-bromoaniline (B46623) derivative) | Pd(OAc)₂ / Ligand | Two-step protocol to form polycyclic quinazolinones | nih.gov, acs.org |
| Carbonylative Synthesis | Aryl Iodides, 2-Aminobenzamide | Fe₃O₄@SiO₂-Dop/Phen-Pd(0) | Use of a magnetically recoverable catalyst | frontiersin.org |
Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium for synthesizing quinazolines. researchgate.net These methods often proceed through cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. This approach is highly efficient and aligns with the principles of green chemistry. rsc.org
Various copper-catalyzed cascade reactions have been developed. One such method involves the reaction of (2-aminophenyl)methanols with aldehydes, using a copper catalyst and an oxidant, to produce 2-substituted quinazolines in good yields. organic-chemistry.org Another approach utilizes the intermolecular cyclization of nitriles with 2-aminobenzylamine, proceeding through a cascade coupling and aerobic oxidation, using molecular oxygen as the sole, green oxidant. rsc.org Copper catalysts have also been employed in the reaction of 2-halobenzaldehydes with amidine hydrochlorides to furnish quinazolines. researchgate.net These diverse strategies highlight the adaptability of copper catalysis in building the quinazoline framework from readily available starting materials. rsc.org
| Reaction Type | Substrates | Catalyst/Reagents | Key Features | Reference |
| Cascade Coupling/Oxidation | Aromatic Nitriles, 2-Aminobenzylamine | CuI / O₂ (air) | Additive-free, uses O₂ as the sole oxidant | rsc.org |
| Cascade Reaction | (2-Aminophenyl)methanols, Aldehydes | CuCl / CsOH | One-pot tandem multi-component approach | mdpi.com |
| Cascade Cyclization | 2-Halobenzaldehydes, Amidine Hydrochlorides | CuI / Base | Economical and practical method | researchgate.net |
| Radical Cascade | 2-Aminobenzamides | Cu(OAc)₂ / Dicumyl Peroxide | Peroxide acts as both oxidant and methyl source | acs.org |
Rhodium and iridium catalysts are particularly effective in promoting dehydrogenative coupling reactions, which involve the formation of C-N or C-C bonds with the concomitant loss of hydrogen gas. These methods are highly atom-economical as they avoid the pre-functionalization of substrates often required in traditional cross-coupling reactions.
Iridium catalysts, such as [Cp*IrCl₂]₂, have been successfully used for the one-pot oxidative cyclization of primary alcohols with o-aminobenzamides to produce quinazolinones. nih.govacs.org This process operates under hydrogen transfer conditions, where the alcohol is oxidized in situ to an aldehyde, which then condenses with the aminobenzamide and cyclizes.
Rhodium(III) catalysts are known to facilitate C-H activation and annulation reactions. acs.org While many examples focus on the synthesis of isoquinolines from ketoximes and alkynes, the underlying principle of directed C-H activation followed by annulation is applicable to the synthesis of other N-heterocycles, including quinazolines. acs.org These advanced methods provide direct pathways to complex heterocyclic structures from simple starting materials.
Transition Metal-Catalyzed Synthetic Routes to this compound
Cobalt- and Nickel-Catalyzed Annulations
Transition metal-catalyzed reactions offer powerful and efficient methods for the synthesis of quinazoline derivatives. Cobalt and nickel catalysts, being more abundant and cost-effective than noble metals like palladium, have gained significant attention. nih.gov
Cobalt-Catalyzed Annulations:
Cobalt catalysts have been successfully employed in the synthesis of quinazolines through various pathways, including C-H activation and dehydrogenative coupling. nih.govmdpi.com For instance, a ligand-free cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles provides a direct route to quinazolines. mdpi.com The reaction conditions are generally mild, and the process demonstrates good functional group tolerance. nih.govmdpi.com Another approach involves the Cp*Co(III)-catalyzed [4+2] cycloaddition of imines with dioxazolones, which proceeds via tandem C-H amidation and intramolecular cyclization. mdpi.com
More recently, a single-cobalt-atom catalyst supported on N-doped carbon (Co@NC) has been developed for the three-component oxidative annulation of 2-aminobenzyl alcohols or 2-aminobenzophenones with primary alcohols and ammonia (B1221849) under air. thieme-connect.com This method has demonstrated high yields for the synthesis of 2-alkylquinazolines. thieme-connect.com
Table 1: Examples of Cobalt-Catalyzed Quinazoline Synthesis
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | t-BuOK, tert-AmOH, Air, 95°C | Up to 95 | nih.gov |
| Cp*Co(CO)I₂ | N-Sulfinylimines, Benzimidates, Dioxazolone | AgNTf₂, DCE, 100-120°C | 39-94 | nih.gov |
| ZIF-67 | 2-Aminobenzophenone, Benzylamine | TBHP, 80°C | 75-89 | nih.gov |
| Co@NC | 2-Aminobenzyl alcohol, Ethanol, Ammonia | Air, 100°C | Up to 92 | thieme-connect.com |
Nickel-Catalyzed Annulations:
Nickel catalysis provides another effective avenue for quinazoline synthesis. Nickel-catalyzed annulations of benzylamines and nitriles via C-H activation have been reported. mdpi.com Additionally, a ligand-base-free nickel-catalyzed one-pot tandem approach involving the oxidative insertion of isonitriles has been developed. nih.gov This method utilizes dioxygen as the sole oxidant, making it an environmentally benign process. nih.gov
Table 2: Examples of Nickel-Catalyzed Quinazoline Synthesis
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Ni(MeTAA) | 2-Aminobenzylamines, Benzyl alcohols | Potassium tert-butoxide, Xylene, 100°C | Moderate to Excellent | nih.gov |
| Ni(acac)₂ | Isatoic anhydrides, Isocyanides | Aerobic, One-pot | 30-75 | nih.gov |
Metal-Free Oxidative Cyclization Methodologies
In the pursuit of greener and more sustainable synthetic routes, metal-free oxidative cyclization methods have emerged as a compelling alternative. rsc.orgorganic-chemistry.org These methods often utilize readily available and environmentally friendly oxidants.
One such approach involves a four-component reaction between anilines, aromatic aldehydes, and ammonium (B1175870) iodide, where the C-H bond ortho to the amino group in anilines is directly functionalized under metal-free conditions. rsc.org Another strategy employs a photo-redox catalytic system for the oxidative coupling of amidine derivatives, featuring a low catalyst loading. nih.gov Furthermore, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent and carbon source in the presence of an oxidant like H₂O₂ or K₂S₂O₈ offers a sustainable pathway to quinazolin-4(3H)-ones from 2-aminobenzamides. acs.orgfrontiersin.org
Molecular iodine has also been utilized to catalyze the benzylic sp³ C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as the oxidant in a transition-metal- and solvent-free process. organic-chemistry.org
Table 3: Examples of Metal-Free Oxidative Cyclization for Quinazoline Synthesis
| Reagents/Catalyst | Starting Materials | Key Features | Reference |
| Ammonium iodide | Anilines, Aromatic aldehydes | Four-component, Metal-free C-H functionalization | rsc.org |
| Photo-redox catalyst | Amidine derivatives | Visible light, Low catalyst loading | nih.gov |
| H₂O₂/DMSO | 2-Amino benzamides | Green oxidant, DMSO as carbon source | acs.org |
| I₂/O₂ | 2-Aminobenzaldehydes, Benzylamines | Transition-metal- and solvent-free | organic-chemistry.org |
| (NH₄)₂S₂O₈ | 2-Aminobenzamides | Mild conditions, construction of fused polycyclic quinazolinones | chemistryviews.org |
Microwave-Assisted and Green Chemistry Approaches for this compound Synthesis
The principles of green chemistry and the application of microwave irradiation have been increasingly integrated into the synthesis of quinazoline derivatives to enhance reaction efficiency, reduce waste, and minimize energy consumption. tandfonline.comnih.gov
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of quinazolinones. rsc.orgnih.gov For example, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives from 2-aminobenzophenones and urea under microwave irradiation was achieved in about one hour with good yields. nih.gov Ionic liquids, such as 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), have been employed as green solvents in microwave-assisted SNAr reactions for the synthesis of phenoxyquinolines. nih.gov
Green chemistry approaches also focus on the use of environmentally benign reagents and solvents. The synthesis of quinazoline-2,4(1H),3H)-diones from CO₂ and 2-aminobenzonitriles in water without any catalyst is a prime example of a green and simple route. rsc.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Several hours | 16 (for nitro-substituted) | nih.gov |
| Microwave Irradiation | 30-45 min | 31-92 | nih.gov |
Post-Synthetic Functionalization and Modification Strategies for this compound Precursors
An alternative and often more flexible approach to synthesizing this compound involves the initial construction of a quinazoline core, followed by the sequential introduction of the desired substituents.
Halogenation and Halogen Exchange Reactions on Quinazoline Cores
The introduction of halogen atoms, particularly chlorine, onto the quinazoline ring is a crucial step. The reactivity of Csp²–halogen bonds in transition metal-mediated cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective functionalization. nih.gov
Hydroxy groups on the quinazolinone ring can be substituted by chlorine upon heating with phosphoryl chloride. nih.gov This is a common method for preparing chloroquinazolines, which are versatile intermediates for further functionalization.
Halogen exchange reactions can also be employed. For instance, a hexachloroquinazoline can react with potassium fluoride (B91410) to yield a hexafluoroquinazoline, which is then susceptible to nucleophilic attack. researchgate.net
Introduction of Methyl and Fluoro Substituents via Specific Reagents
The introduction of methyl and fluoro groups at specific positions on the quinazoline ring requires carefully chosen reagents and reaction conditions.
Methyl Group Introduction: The methyl group at the C4 position can be introduced through various methods. One common strategy involves using a starting material that already contains the methyl group, such as a derivative of 2-aminoacetophenone. Alternatively, organometallic reagents like methyl lithium in the presence of a palladium catalyst can be used in Negishi cross-coupling reactions with a 2-chloroquinazoline (B1345744) precursor to introduce a methyl group at the 2-position. nih.govmdpi.com
Fluoro Group Introduction: The introduction of a fluorine atom onto the benzene ring of the quinazoline scaffold can be challenging. Often, the synthesis starts with a fluorinated aniline (B41778) or anthranilic acid derivative. For example, 7-fluoro-4(3H)-quinazolinone can be synthesized and subsequently undergo further reactions. nih.gov The presence of fluorine can influence the regioselectivity of subsequent reactions, such as nitration. nih.gov Strategic fluorination has been shown to impart significant changes in the physicochemical and pharmacokinetic properties of molecules. thieme-connect.com
Iii. Chemical Reactivity and Transformative Chemistry of 2 Chloro 5 Fluoro 4 Methylquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Quinazoline (B50416) Nucleus
Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-Chloro-5-fluoro-4-methylquinazoline, largely due to the electron-deficient nature of the pyrimidine (B1678525) ring within the quinazoline system. The presence of the electronegative nitrogen atoms and the chloro substituent at the C2 and C4 positions, respectively, activates the ring towards attack by nucleophiles.
The chloro group at the 2-position is a particularly good leaving group, making this site highly susceptible to SNAr. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer-like intermediate. The stability of this intermediate is a key factor in determining the reaction rate and is influenced by the electron-withdrawing character of the quinazoline core.
In the context of quinazolines, SNAr reactions often exhibit high regioselectivity. For 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack preferentially occurs at the 4-position. This selectivity is attributed to the greater electron deficiency at C4 compared to C2. While this compound has a methyl group at C4, the principle of differential reactivity at the chloro-substituted positions remains a critical consideration in synthetic design. Reactions with various amines under different conditions, such as conventional heating or microwave irradiation, have been shown to efficiently produce 4-anilinoquinazolines from 4-chloroquinazoline (B184009) substrates.
The reaction conditions for SNAr on chloroquinazolines can be tailored based on the nucleophilicity of the attacking species. Strongly nucleophilic aliphatic amines may react readily, while less nucleophilic aromatic amines might require more forcing conditions or the use of a base. The choice of solvent can also play a significant role, with polar aprotic solvents generally favoring the reaction by stabilizing the charged intermediate. Recent advancements have also explored milder, more environmentally benign conditions, such as reactions in aqueous media.
Electrophilic Aromatic Substitution Reactions on the Quinazoline Core
While the quinazoline nucleus is inherently electron-deficient and thus more prone to nucleophilic attack, electrophilic aromatic substitution (SEAr) reactions are also possible, albeit typically requiring more forcing conditions. The directing effects of the existing substituents on the benzene (B151609) ring portion of this compound—namely the fluoro and methyl groups—would govern the position of electrophilic attack.
In general, electrophilic substitution on a benzene ring involves the attack of an electrophile to form a cationic intermediate known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
For this compound, the activating methyl group and the deactivating but ortho-, para-directing fluoro group would influence the regiochemical outcome of any SEAr. The fluorine atom, despite its high electronegativity, can donate a lone pair of electrons through resonance, directing incoming electrophiles to the ortho and para positions. The methyl group is an activating group and also directs ortho and para. The positions on the carbocyclic ring open for substitution are C6, C7, and C8. The interplay of these directing effects would likely lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. For instance, nitration using a mixture of nitric acid and sulfuric acid is a standard method for introducing a nitro group onto an aromatic ring.
C-H Functionalization Strategies for this compound
Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. For a molecule like this compound, C-H functionalization could potentially be applied to the methyl group or the aromatic C-H bonds on the benzene ring.
Strategies for C-H functionalization are diverse and can be broadly categorized as either guided (directed) or innate (non-directed). Guided C-H functionalization often employs a directing group to position a metal catalyst in proximity to a specific C-H bond, leading to high regioselectivity. While this compound does not possess a classic directing group, the nitrogen atoms in the quinazoline ring could potentially serve this role in certain catalytic systems.
Innate C-H functionalization relies on the inherent reactivity of C-H bonds. For instance, radical-based methods can be used for trifluoromethylation of heterocycles. The application of such methods to this compound could lead to the introduction of a trifluoromethyl group at one of the available positions on the carbocyclic ring, likely influenced by the electronic effects of the existing substituents.
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the further derivatization of this compound. The chloro substituent at the 2-position serves as an excellent handle for a variety of these transformations.
Common palladium-catalyzed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs the chloroquinazoline with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is widely used for the synthesis of biaryl compounds.
Heck Reaction: This reaction involves the coupling of the chloroquinazoline with an alkene to introduce a vinyl group.
Sonogashira Coupling: This reaction couples the chloroquinazoline with a terminal alkyne, providing access to alkynyl-substituted quinazolines.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the chloroquinazoline with an amine.
Kumada Coupling: This reaction utilizes an organomagnesium reagent (Grignard reagent) as the coupling partner.
The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. The reactivity order for halogens in these couplings is typically I > Br > OTf > Cl > F. While the C-Cl bond is less reactive than C-Br or C-I bonds, the development of sophisticated phosphine (B1218219) ligands has enabled the efficient coupling of aryl chlorides.
Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | 2-Aryl-5-fluoro-4-methylquinazoline |
| Heck | Alkene | C-C | 2-Alkenyl-5-fluoro-4-methylquinazoline |
| Sonogashira | Alkyne | C-C | 2-Alkynyl-5-fluoro-4-methylquinazoline |
| Buchwald-Hartwig | Amine | C-N | N-Substituted-5-fluoro-4-methylquinazolin-2-amine |
| Kumada | R-MgBr | C-C | 2-Alkyl/Aryl-5-fluoro-4-methylquinazoline |
Transformations of the Chloro, Fluoro, and Methyl Substituents
Beyond the reactions involving the quinazoline core, the individual substituents—chloro, fluoro, and methyl—can undergo specific chemical transformations.
Chloro Group: As extensively discussed, the primary reactivity of the 2-chloro group is its displacement via SNAr and its participation in palladium-catalyzed cross-coupling reactions. It can also be removed (hydrodechlorination) under reductive conditions.
Fluoro Group: The C-F bond is generally the strongest carbon-halogen bond, making the fluoro group at the 5-position relatively inert to nucleophilic displacement under standard SNAr conditions. However, under certain harsh conditions or with specific catalytic systems, C-F bond activation is possible. Electrophilic aromatic substitution reactions will be directed by the fluoro group, as discussed in section 3.2.
Methyl Group: The methyl group at the 4-position can be a site for functionalization. For example, it could potentially undergo radical halogenation to introduce a halo-methyl group, which can then be further transformed. Oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, significantly altering the electronic properties and providing a new handle for further synthesis.
Table 2: Summary of Potential Transformations of Substituents
| Substituent | Reaction Type | Reagent/Condition | Resulting Functional Group |
| 2-Chloro | Nucleophilic Substitution | Amines, Alcohols, Thiols | -NHR, -OR |
Iv. Advanced Characterization Techniques for 2 Chloro 5 Fluoro 4 Methylquinazoline
High-Resolution Spectroscopic Analysis for Structural Confirmation
High-resolution spectroscopy is paramount in confirming the molecular structure of 2-Chloro-5-fluoro-4-methylquinazoline by probing the magnetic and electronic environments of its constituent atoms.
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.
¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), and their coupling interactions (J-coupling) with neighboring protons and fluorine atoms. The methyl group protons would likely appear as a singlet or a doublet if coupled to the fluorine atom, while the aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached substituents (chloro, fluoro, and methyl groups) and their position within the quinazoline (B50416) ring system.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a distinct signal for the fluorine atom. The chemical shift and coupling constants to adjacent protons would further confirm its position on the aromatic ring.
A hypothetical data table for the NMR analysis is presented below, illustrating the type of information that would be obtained from these experiments.
| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.5-8.5 | m | - | Aromatic CH |
| ¹H | ~2.5 | s or d | - | -CH₃ |
| ¹³C | ~160-170 | d | C-F | C-F |
| ¹³C | ~150-160 | s | - | C-Cl |
| ¹³C | ~120-140 | m | - | Aromatic C |
| ¹³C | ~20 | q | - | -CH₃ |
| ¹⁹F | ~(-110 to -120) | m | - | Ar-F |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass, which is calculated to be 196.0258 g/mol for the most common isotopes (C₉H₆³⁵Cl¹⁹FN₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. Fragmentation patterns observed in the mass spectrum would provide further structural information by showing the loss of specific fragments, such as the methyl group or chlorine atom.
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C=N and C=C stretching vibrations of the quinazoline ring, and C-Cl and C-F stretching vibrations.
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=N Stretch | 1610-1680 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-F Stretch | 1000-1400 |
| C-Cl Stretch | 600-800 |
Chromatographic and Separation Methodologies
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely be suitable for analyzing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent analytical tool. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of the compound and any potential impurities based on their retention times and mass spectra.
V. Computational and Theoretical Chemistry of 2 Chloro 5 Fluoro 4 Methylquinazoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloro-5-fluoro-4-methylquinazoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its fundamental electronic properties. mdpi.comacs.org These calculations provide optimized molecular geometry and a detailed picture of the electron distribution.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For quinazoline (B50416) derivatives, these calculations help in understanding their reactivity in nucleophilic and electrophilic substitution reactions. nih.gov
The molecular electrostatic potential (MEP) map is another significant output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the quinazoline ring and the fluorine atom are expected to be regions of negative potential, while the hydrogen atoms and the carbon attached to the chlorine atom would exhibit positive potential. This information is vital for predicting sites of interaction with other molecules.
Table 1: Calculated Electronic Properties of a Representative Substituted Quinazoline (Analogous Compound)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity (χ) | 3.85 eV |
| Hardness (η) | 2.65 eV |
| Softness (S) | 0.19 eV⁻¹ |
| Electrophilicity Index (ω) | 2.80 eV |
Note: The data presented in this table are for a representative substituted quinazoline and are intended to be illustrative of the types of values that would be obtained for this compound through DFT calculations.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can reveal the stability of different conformations and the flexibility of the molecule. These simulations are particularly useful when studying the interaction of the compound with a biological target, such as a protein receptor. nih.govresearchgate.net
The root-mean-square deviation (RMSD) of the atomic positions during a simulation provides a measure of the structural stability of the molecule. A stable RMSD value over time indicates that the molecule maintains a consistent conformation. The root-mean-square fluctuation (RMSF) of individual atoms or groups can highlight flexible regions of the molecule. For this compound, the methyl group and the substituents on the quinazoline ring would be expected to show higher RMSF values compared to the rigid ring system. researchgate.netresearchgate.net
MD simulations can also be used to explore the conformational space of the molecule, identifying low-energy conformers that are likely to be populated at a given temperature. This information is crucial for understanding how the molecule might bind to a specific target, as the binding affinity can be highly dependent on the conformation. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. While no specific QSPR models for this compound are reported, the methodology is widely applied to quinazoline derivatives to predict properties such as solubility, boiling point, and chromatographic retention times. acs.orgproquest.comjbclinpharm.org
In a typical QSPR study, a set of known quinazoline derivatives and their experimentally determined properties are used to build a statistical model. Molecular descriptors, which are numerical representations of the molecular structure, are calculated for each compound. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to develop a mathematical equation that links the descriptors to the property of interest. acs.orgnih.gov
Such a model, once validated, could be used to predict the properties of novel compounds like this compound, thereby accelerating the drug discovery and development process by prioritizing compounds with desirable characteristics. tandfonline.com
Reaction Mechanism Elucidation via Computational Studies
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can be used to investigate the reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. nih.govnih.gov
The synthesis of quinazolines often involves cyclization reactions. chemicalbook.commdpi.comacs.orgorganic-chemistry.org For instance, the reaction of a substituted 2-aminobenzonitrile (B23959) with an appropriate electrophile can be modeled computationally. DFT calculations can be used to map out the potential energy surface of the reaction, identifying the most favorable pathway. The calculated transition state structures can provide insights into the key bond-forming and bond-breaking steps. researchgate.net
For this compound, computational studies could explore different synthetic routes, such as the reaction of 2-amino-5-fluoro-4-methylbenzonitrile (B1521448) with a chlorinating agent, to determine the most energetically favorable and efficient method. nih.gov
Vi. Mechanistic Elucidation of Reactions Involving 2 Chloro 5 Fluoro 4 Methylquinazoline
Investigation of Reaction Pathways through Kinetic Studies
Kinetic studies are fundamental to understanding the reaction mechanism, rate-determining steps, and the influence of various parameters on the reaction rate. For reactions involving 2-chloro-5-fluoro-4-methylquinazoline, the primary focus of kinetic analysis is on the nucleophilic substitution of the C2-chloro group. The rate of these reactions can be monitored using techniques such as UV-Vis spectrophotometry, HPLC, or NMR spectroscopy by tracking the disappearance of the reactant or the appearance of the product over time.
The general rate law for the SNAr reaction of this compound with a nucleophile (Nu) is typically expected to follow second-order kinetics:
Rate = k[this compound][Nu]
This rate law is consistent with a bimolecular mechanism where the nucleophile attacks the quinazoline (B50416) ring in the rate-determining step. However, in some cases, particularly with amine nucleophiles, the reaction can exhibit more complex kinetics, suggesting the involvement of the nucleophile in subsequent, fast proton-transfer steps or even base catalysis. researchgate.net
Detailed kinetic investigations would involve systematically varying the concentration of the nucleophile, the substrate, and the temperature to determine the rate constants and activation parameters (Ea, ΔH‡, ΔS‡). The solvent also plays a critical role, with polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) generally favoring SNAr reactions by stabilizing the charged intermediate without solvating the nucleophile excessively. researchgate.net
Illustrative Kinetic Data for Nucleophilic Substitution
The following table presents hypothetical kinetic data for the reaction of this compound with different nucleophiles, illustrating the expected trends based on nucleophilicity and reaction conditions.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Piperidine | DMSO | 50 | 1.5 x 10⁻³ |
| Morpholine | DMSO | 50 | 8.2 x 10⁻⁴ |
| Aniline (B41778) | DMF | 80 | 3.1 x 10⁻⁵ |
| Sodium Methoxide | Methanol (B129727) | 25 | 2.5 x 10⁻² |
Note: The data in this table is illustrative and intended to demonstrate the relative reactivity based on general principles of nucleophilic aromatic substitution. Actual experimental values may vary.
Identification of Key Intermediates and Transition States
The currently accepted mechanism for nucleophilic aromatic substitution on electron-deficient heteroaromatic rings like quinazoline proceeds through a two-step addition-elimination pathway. This involves the formation of a high-energy intermediate, often referred to as a Meisenheimer complex.
Formation of the Meisenheimer Intermediate: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group (C2). This leads to the formation of a tetrahedral, anionic intermediate where the aromaticity of the quinazoline ring is temporarily disrupted. The negative charge is delocalized over the electron-withdrawing quinazoline ring system.
Transition State 1 (TS1): The transition state leading to the Meisenheimer intermediate involves the partial formation of the new carbon-nucleophile bond and the beginning of charge delocalization into the ring.
Elimination of the Leaving Group: The intermediate then collapses, expelling the chloride ion and restoring the aromaticity of the quinazoline ring to form the final substituted product.
Computational studies, such as those using Density Functional Theory (DFT), on related systems like 2,4-dichloroquinazolines have provided significant insights into the electronic factors governing this reactivity. mdpi.com These studies reveal that the carbon at the 2-position (and 4-position) of the quinazoline ring is highly electrophilic due to the electron-withdrawing effect of the ring nitrogens. DFT calculations can map the potential energy surface of the reaction, identifying the structures and relative energies of the reactants, intermediates, transition states, and products. nih.govrsc.orgnih.gov For this compound, the fluorine atom at the 5-position would also exert an electron-withdrawing inductive effect, further activating the ring towards nucleophilic attack.
Role of Catalysis in Directing Selectivity and Efficiency
While many nucleophilic substitution reactions on this compound can proceed thermally, the use of catalysts can significantly enhance the reaction rate, improve the yield, and in some cases, influence the selectivity.
Base Catalysis: In reactions with nucleophiles that possess an acidic proton (e.g., amines, thiols), a base can be used to deprotonate the Meisenheimer intermediate. This can sometimes accelerate the second step of the mechanism, although the first step usually remains rate-limiting. researchgate.net In certain cases, the base may deprotonate the nucleophile first, increasing its nucleophilicity and thus accelerating the initial attack.
Phase-Transfer Catalysis (PTC): When the nucleophile is an anionic salt (e.g., sodium azide, potassium cyanide) and the reaction is carried out in a biphasic system, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can be employed. The catalyst facilitates the transport of the nucleophile from the aqueous or solid phase into the organic phase where the this compound is dissolved, thereby accelerating the reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Beyond standard SNAr, the chloro group on the quinazoline can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). In these cases, the catalyst (a palladium complex with specific ligands) plays a central role in the catalytic cycle, which involves oxidative addition, transmetalation (for Suzuki and similar reactions), and reductive elimination steps. The choice of ligand is critical for directing the efficiency and selectivity of these transformations.
Illustrative Effect of a Catalyst on Reaction Yield
The following table provides a hypothetical comparison of a reaction with and without a catalyst to illustrate the potential impact on reaction efficiency.
| Reaction | Catalyst | Time (h) | Yield (%) |
| Amination with 4-methoxyaniline | None | 24 | 45 |
| Amination with 4-methoxyaniline | K₂CO₃ (Base) | 12 | 85 |
| Cyanation with KCN | None | 48 | < 10 |
| Cyanation with KCN | Tetrabutylammonium bromide (PTC) | 8 | 92 |
Note: The data in this table is illustrative, based on established principles of catalysis in organic synthesis, and does not represent specific experimental results for this compound.
Vii. Design Principles and Structure Reactivity Relationship Srr Studies of 2 Chloro 5 Fluoro 4 Methylquinazoline Analogues
Systematic Variation of Substituents on the Quinazoline (B50416) Core and their Impact on Chemical Reactivity
The reactivity of the 2-Chloro-5-fluoro-4-methylquinazoline core is profoundly influenced by the nature and position of its substituents. The chloro group at the C2 position is a key reactive handle, susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for introducing diverse functionalities. nih.gov The fluorine atom at the C5 position and the methyl group at the C4 position also play crucial roles in modulating the electronic and steric environment of the quinazoline ring, thereby affecting its reactivity.
Systematic variation of substituents allows for the fine-tuning of the molecule's properties. For instance, in related quinazoline systems, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzene (B151609) ring can significantly alter the reactivity of the C2 and C4 positions. nih.gov
Table 1: Impact of Substituent Variation on the Reactivity of the Quinazoline Core (Illustrative Examples from Related Systems)
| Position of Variation | Type of Substituent | Expected Impact on Reactivity at C2-Cl | Rationale |
| C6 | Electron-donating (e.g., -OCH3) | Decrease | Increases electron density on the ring, deactivating it towards nucleophilic attack. |
| C6 | Electron-withdrawing (e.g., -NO2) | Increase | Decreases electron density, making the ring more susceptible to nucleophilic attack. nih.gov |
| C7 | Electron-donating (e.g., -OCH3) | Decrease | Similar to C6 substitution, increases ring electron density. |
| C7 | Electron-withdrawing (e.g., -CF3) | Increase | The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the C2 and C4 positions. |
| C8 | Electron-donating (e.g., -CH3) | Decrease | Donates electron density, deactivating the ring towards nucleophiles. |
| C8 | Electron-withdrawing (e.g., -F) | Increase | The inductive effect of fluorine withdraws electron density, activating the ring. nih.gov |
It is important to note that while the C4 position in 2-chloro-4-methylquinazoline (B1368962) is substituted with a methyl group and not a leaving group, in analogous 2,4-dichloroquinazoline (B46505) systems, the C4 position is significantly more reactive towards nucleophiles than the C2 position. nih.gov This preferential reactivity is attributed to the electronic influence of the ring nitrogen atoms.
Stereochemical Considerations in this compound Analogues
The introduction of stereocenters into analogues of this compound can lead to the development of chiral molecules with specific three-dimensional arrangements. This is particularly relevant when substituents with chiral centers are introduced, or when the substitution pattern on the quinazoline ring leads to atropisomerism.
Atropisomerism can arise in quinazoline derivatives when rotation around a single bond is restricted, leading to stable, non-interconvertible rotational isomers. This is often observed in ortho-substituted biaryl systems, but can also occur in quinazolines with bulky substituents that hinder free rotation. While there are no specific reports of atropisomerism in this compound analogues, the principles from related systems suggest that the introduction of bulky groups at positions flanking a rotatable bond could induce axial chirality.
The synthesis of enantiomerically pure quinazoline analogues often requires stereoselective synthetic methods. This can involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of a reaction. For example, the asymmetric synthesis of axially chiral quinazolinones has been achieved through catalytic methods, highlighting the feasibility of creating stereochemically defined quinazoline derivatives.
Electronic and Steric Effects of Substituents on Reaction Outcomes
The outcome of chemical reactions involving this compound analogues is a delicate interplay of electronic and steric effects exerted by the substituents.
Electronic Effects:
In nucleophilic substitution reactions at the C2 position, the rate of reaction is generally enhanced by the presence of electron-withdrawing groups on the benzene portion of the quinazoline ring, as they further stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
Steric Effects:
Steric hindrance plays a significant role in determining the accessibility of the reactive sites on the quinazoline core. numberanalytics.comnih.gov The methyl group at the C4 position can sterically hinder the approach of bulky nucleophiles to the adjacent C5 position and, to a lesser extent, the C2 position. The degree of steric hindrance will depend on the size of the incoming nucleophile and the specific conformation of the molecule.
For example, in the reaction of a bulky nucleophile with the C2-chloro position, the presence of the C4-methyl group might necessitate harsher reaction conditions or lead to lower yields compared to an unsubstituted quinazoline at the C4 position.
Table 2: Influence of Electronic and Steric Effects on Reaction Outcomes (Illustrative)
| Reaction Type | Substituent on Nucleophile | Expected Outcome | Primary Influencing Factor |
| SNAr at C2-Cl | Small, electron-rich (e.g., CH3O-) | Favorable reaction | Electronic: Activated ring |
| SNAr at C2-Cl | Bulky, electron-rich (e.g., (CH3)3CO-) | Slower reaction rate or lower yield | Steric: Hindrance from C4-methyl group |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO2+) | Substitution on the benzene ring, likely at C6 or C8 | Electronic: Directing effects of F and CH3 |
Viii. Emerging Trends and Future Perspectives in 2 Chloro 5 Fluoro 4 Methylquinazoline Chemistry
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly moving towards "green chemistry" to minimize its environmental impact. magnusconferences.com This paradigm shift is influencing the synthesis of quinazoline (B50416) derivatives, with a focus on using renewable resources, non-toxic solvents, and energy-efficient methods. magnusconferences.com
Recent research in quinazoline synthesis has highlighted several sustainable approaches that could be adapted for the preparation of 2-Chloro-5-fluoro-4-methylquinazoline. These include:
Catalyst-free reactions: Some modern methods for quinazoline synthesis avoid the use of catalysts and high temperatures, reducing cost, reagent toxicity, and waste generation. organic-chemistry.org
Copper-catalyzed cascade reactions: Inexpensive and earth-abundant copper catalysts are being used for the synthesis of quinazolines from readily available starting materials, with air often serving as a green oxidant. organic-chemistry.org
Photoredox catalysis: Visible-light-induced photoredox catalysis offers a mild and environmentally friendly approach to synthesizing functionalized quinazolines. rsc.orgrsc.org This method can lead to high yields with water as the only byproduct. rsc.org
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of quinazoline derivatives. magnusconferences.comnih.gov
Ultrasound-promoted reactions: Sonochemical methods can enhance reaction rates and selectivity in heterocyclic synthesis, aligning with the principles of green chemistry. researchgate.net
Use of greener solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol/water systems, is a key aspect of sustainable synthesis. nih.govrsc.org
These innovative and sustainable methods hold great promise for the future production of this compound, making its synthesis more economical and environmentally responsible.
| Sustainable Synthetic Method | Key Advantages | Relevant Starting Materials (Analogous) |
| Catalyst-free Reactions | Reduced cost, toxicity, and waste | O-phenyl oximes and aldehydes organic-chemistry.org |
| Copper-Catalyzed Cascade | Use of inexpensive catalyst, air as oxidant | (2-bromophenyl)methylamines and amidine hydrochlorides organic-chemistry.org |
| Photoredox Catalysis | Mild conditions, high yields, water as byproduct | Amidines and terminal alkynes rsc.orgrsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | General quinazoline syntheses magnusconferences.comnih.gov |
| Ultrasound-Promoted Reactions | Enhanced reaction rates and selectivity | General heterocyclic syntheses researchgate.net |
Exploration of Unprecedented Chemical Transformations
Beyond improving existing synthetic routes, researchers are actively exploring novel chemical reactions to expand the synthetic utility of the quinazoline core. For a molecule like this compound, the reactive chloro group at the 2-position and the potential for functionalization on the benzene (B151609) ring offer numerous opportunities for unprecedented transformations.
While specific novel reactions for this compound are not yet widely reported, the broader field of quinazoline chemistry provides insights into potential future directions. These include:
C-H activation/annulation: Transition-metal-catalyzed C-H activation is a powerful tool for constructing complex heterocyclic systems by forming new carbon-carbon and carbon-heteroatom bonds directly from simple precursors. organic-chemistry.org This could allow for novel functionalization of the quinazoline ring.
Radical cascade reactions: The use of isonitriles as radical acceptors has emerged as an efficient strategy for constructing various nitrogen-containing heterocycles, including quinolines and quinoxalines, and could be applied to quinazoline synthesis. rsc.org
Multi-component reactions (MCRs): MCRs offer a convergent and efficient approach to building molecular complexity in a single step. The development of new MCRs could lead to the rapid synthesis of diverse libraries of quinazoline derivatives from simple building blocks.
The exploration of such novel transformations will undoubtedly lead to the discovery of new derivatives of this compound with unique biological activities.
| Transformation Type | Potential Application to this compound |
| C-H Activation/Annulation | Direct functionalization of the quinazoline core at various positions. organic-chemistry.org |
| Radical Cascade Reactions | Novel synthetic routes to the quinazoline ring system. rsc.org |
| Multi-component Reactions | Rapid generation of diverse quinazoline-based molecular scaffolds. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, the continuous processing of chemical reactions in microreactors or tubular reactors, is revolutionizing chemical synthesis in both academic and industrial settings. researchgate.net This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. researchgate.netresearchgate.net
The synthesis of quinoline (B57606) and quinazoline derivatives has been successfully demonstrated using flow chemistry. rsc.orgresearchgate.net For the production of this compound and its derivatives, flow chemistry could offer several benefits:
Improved safety: Many reactions for synthesizing quinazolines involve hazardous reagents or intermediates. The small reaction volumes in flow reactors minimize the risks associated with these substances.
Precise process control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.
Telescoped synthesis: Multiple reaction steps can be integrated into a single continuous flow system, eliminating the need for isolating and purifying intermediates, which saves time and resources. researchgate.net
Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery and optimization of new quinazoline-based drug candidates by enabling high-throughput synthesis and screening. mdpi.com
| Advantage of Flow Chemistry | Implication for this compound Synthesis |
| Enhanced Safety | Minimized risk when using potentially hazardous reagents. researchgate.net |
| Precise Control | Improved yields and reproducibility of the synthesis. researchgate.net |
| Scalability | Facile transition from laboratory-scale synthesis to industrial production. researchgate.net |
| Integration | Potential for multi-step, continuous synthesis of derivatives. researchgate.net |
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) and real-time monitoring are becoming indispensable tools for chemical synthesis. spectroscopyonline.com
For the synthesis and subsequent reactions of this compound, several in-situ monitoring techniques could be employed:
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for the determination of reaction kinetics and endpoints. spectroscopyonline.comacs.org
NMR Spectroscopy: Benchtop NMR spectrometers are now available for in-situ reaction monitoring, providing detailed structural information about species in the reaction mixture. nih.gov
By providing a continuous stream of data, these techniques enable a "process analytical technology" (PAT) approach to chemical manufacturing. This allows for a deeper understanding of the reaction, leading to improved process control, higher product quality, and reduced batch failures. The application of these advanced spectroscopic probes will undoubtedly lead to more robust and efficient processes for the synthesis and utilization of this compound.
| Spectroscopic Technique | Information Gained | Benefit for Synthesis |
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, products. spectroscopyonline.comacs.org | Optimization of reaction conditions, determination of kinetics and endpoint. |
| In-situ NMR | Detailed structural information of species in solution. nih.gov | Mechanistic understanding, identification of transient intermediates. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-fluoro-4-methylquinazoline, and how do reaction conditions influence yield?
- Methodological Answer :
- Stepwise Halogenation : Begin with a quinazoline core and introduce substituents sequentially. For example, fluorination using hydrofluoric acid under controlled pH (10–10.2) at room temperature, followed by chlorination with chlorine gas in a dioxane solvent .
- Key Variables : Temperature, solvent polarity, and reagent stoichiometry significantly impact yield. For instance, excess chlorine may lead to over-halogenation, reducing purity .
- Table 1 : Comparison of synthetic approaches from literature:
| Method | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Sequential Halogenation | Cl₂, HF | Dioxane/H₂O | 65–72 | |
| One-Pot Synthesis | ClF₃, CH₃I | DMF | 55–60 |
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic peaks:
- Methyl group (C-4): δ ~2.3 ppm (singlet, 3H).
- Aromatic protons: Split patterns due to chloro/fluoro substituents (e.g., doublets near δ 7.5–8.5 ppm) .
- LC-MS : Molecular ion peak at m/z = 210.6 (M+H⁺), with isotopic clusters confirming Cl/F presence .
- X-ray Crystallography : Resolve regiochemistry ambiguities; see Acta Crystallographica data for related quinazolines .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction yields in quinazoline derivatives?
- Methodological Answer :
- Case Study : In triazoloquinazoline syntheses (e.g., 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline), bulky groups (cyclopentyl) reduce yields (39.5%) due to steric hindrance, while electron-withdrawing groups (fluoro) improve electrophilic substitution efficiency .
- Mitigation Strategies : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates or employ microwave-assisted synthesis to accelerate kinetics .
Q. What analytical approaches resolve contradictions in regioselectivity data for halogenated quinazolines?
- Methodological Answer :
- Mechanistic Probes :
Isotopic Labeling : Track halogen incorporation using ¹⁸O-labeled reagents to distinguish between kinetic vs. thermodynamic control .
DFT Calculations : Model transition states to predict preferential substitution sites (e.g., C-5 vs. C-7 in quinazolines) .
- Data Cross-Validation : Compare NMR shifts with crystallographic data (e.g., Acta Crystallographica reports) to confirm regiochemistry .
Q. How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, pH, catalyst loading) systematically. For example, pH >10 during fluorination reduces side-product formation by stabilizing reactive intermediates .
- In-Situ Monitoring : Use HPLC or IR spectroscopy to detect byproducts early and adjust conditions dynamically .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles mandatory due to potential carcinogenicity (California Proposition 65 warnings) .
- Waste Disposal : Segregate halogenated waste in labeled containers; consult institutional EH&S guidelines for incineration protocols .
Applications in Research
Q. What biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence polarization to measure binding affinity to target kinases (e.g., EGFR).
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa) via MTT assays, noting IC₅₀ values .
Q. How can computational modeling guide the design of quinazoline-based inhibitors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., PARP-1).
- QSAR Models : Corrogate substituent electronegativity with inhibitory potency (e.g., fluoro groups enhance π-stacking) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in quinazoline synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
